![molecular formula C16H17BrN2O4 B2823694 Ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate CAS No. 886952-02-9](/img/structure/B2823694.png)
Ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate” is a complex organic molecule. It contains a bromophenyl group, a pyridazine ring, and an ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the bromophenyl group, and the formation of the ester . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group, the pyridazine ring, and the ester group would each contribute to the overall structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The bromophenyl group could participate in electrophilic aromatic substitution reactions . The ester group could undergo hydrolysis, transesterification, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalised Pyrido and Imidazo Derivatives
Ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate is a compound that can be derived from the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. This synthesis involves the reaction of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate, leading to various derivatives, including ethyl pyrido[4,3-b][1,4]oxazine-2-carboxylate (Arrault et al., 2002).
Crystal and Molecular Structure Studies
The crystal and molecular structures of compounds like ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been determined through single crystal X-ray diffraction data. Such studies contribute to understanding the structural properties and potential reactivity of these compounds (Kaur et al., 2012).
Anticancer Agent Synthesis
The synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has been reported. These compounds, derived from the reaction of 5-amino-4-hydroxypyridine with alpha-halo ketones, have been evaluated for their effects on the proliferation and survival of cultured L1210 cells and mice bearing P388 leukemia, demonstrating their potential application in cancer treatment (Temple et al., 1983).
Wirkmechanismus
Mode of Action
It’s known that the compound is involved in the synthesis of aroylbenzoxepinones, (heteroaryl)(carboxamido)arylpyrrole derivatives, cambinol analogs, and tunephos-type diphosphine ligands . These compounds have various biological activities, suggesting that Ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate may interact with multiple targets and pathways.
Biochemical Pathways
It’s known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect the synthesis of other bioactive molecules and potentially influence multiple biochemical pathways.
Result of Action
Given its involvement in the synthesis of various bioactive compounds , it’s likely that the compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-6-11(17)8-12/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJNAVRIJKZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.